molecular formula C15H23BClNO2 B15296878 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B15296878
M. Wt: 295.6 g/mol
InChI Key: LOMDVVWIRSOVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, the compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is investigated for its potential to inhibit specific enzymes and receptors. This makes it a promising compound for the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the production of advanced materials. Its unique chemical properties enable the development of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. Additionally, the compound’s structure enables it to interact with various receptors and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride apart from similar compounds is its tetrahydroisoquinoline core. This structural feature provides unique electronic and steric properties, enhancing its reactivity and interaction with biological targets. Additionally, the presence of the boronic acid moiety allows for versatile chemical modifications, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H23BClNO2

Molecular Weight

295.6 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C15H22BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-10-17-9-8-12(11)13;/h5-7,17H,8-10H2,1-4H3;1H

InChI Key

LOMDVVWIRSOVKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCNCC3=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.